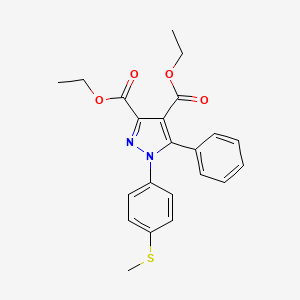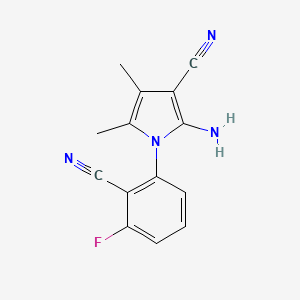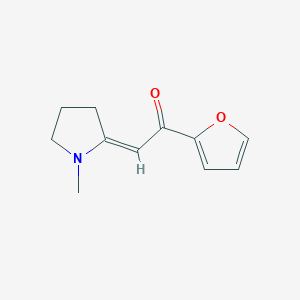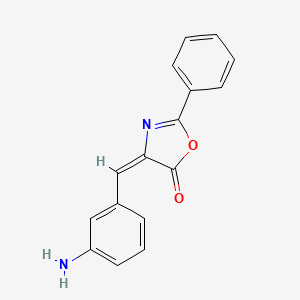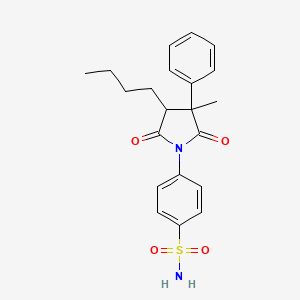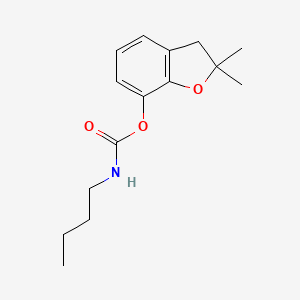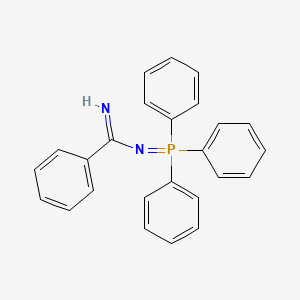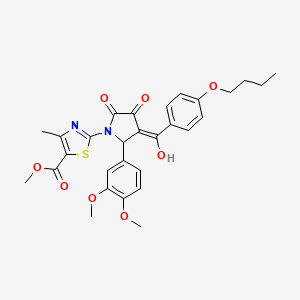![molecular formula C10H12N2 B15208188 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine CAS No. 114166-26-6](/img/structure/B15208188.png)
2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with a fused pyrrole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interfere with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
3H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in the substitution pattern.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyrrole and pyrimidine ring system.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
114166-26-6 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2,3,3-trimethylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-10(2,3)9-8(12-7)5-4-6-11-9/h4-6H,1-3H3 |
Clave InChI |
WROYWWMCHDBNAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C1(C)C)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


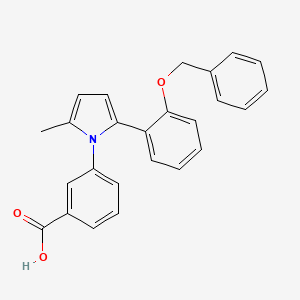
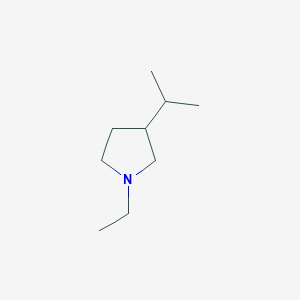

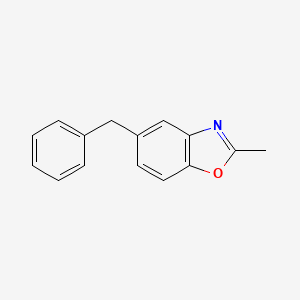
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
